molecular formula C15H18ClN3O B2678994 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride CAS No. 1820580-85-5

5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B2678994
CAS No.: 1820580-85-5
M. Wt: 291.78
InChI Key: CBJBHUSVCBJUBU-XRZFDKQNSA-N
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Description

5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride is a complex organic compound Its unique structure consists of multiple rings and heteroatoms, making it a subject of interest in various fields of scientific research

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves a multi-step process. One common approach starts with the formation of the cyclopentapyrrole ring followed by its functionalization.

  • Reaction conditions often include controlled temperature and pressure, using catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

  • For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity.

  • Continuous flow chemistry might be used to enhance efficiency, allowing for better control over the reaction parameters and safer handling of reactive intermediates.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of more complex oxides.

  • Reduction: : Reduction can lead to the cleavage of certain bonds within the molecule, altering its structure significantly.

  • Substitution: : It can participate in substitution reactions where specific atoms or groups are replaced with others under appropriate conditions.

Common Reagents and Conditions

  • Reagents such as hydrogen peroxide for oxidation, hydrides for reduction, and halides for substitution are commonly used.

  • The conditions usually involve specific pH ranges, solvents, and temperatures that favor the desired reaction path.

Major Products Formed

  • Depending on the reaction type, the products can vary. Oxidation often yields oxadiazole derivatives, reduction can produce simpler amines or alcohols, and substitution can introduce new functional groups into the compound.

In Chemistry

  • Used as a building block for synthesizing more complex molecules due to its reactive nature. In Biology and Medicine :

  • Explored for potential pharmaceutical applications, such as antimicrobial or anticancer agents, due to its bioactive properties. In Industry :

  • Utilized in the development of novel materials with specific chemical and physical characteristics.

Molecular Targets and Pathways

  • The compound interacts with specific molecular targets, such as enzymes or receptors, influencing their activity.

  • It may modulate signaling pathways that are crucial for cellular processes, leading to its biological effects.

Comparison with Other Compounds

  • Compared to similar compounds, this compound exhibits unique structural features, such as its fused ring system and oxadiazole moiety.

  • Similar compounds include various derivatives of oxadiazoles and cyclopentapyrroles, each with distinct properties and applications.

List of Similar Compounds

  • 3-phenyl-1,2,4-oxadiazole derivatives

  • Cyclopentapyrrole compounds

  • Other heterocyclic compounds with bioactive properties.

Hopefully this helped expand your knowledge on this intricate compound. Want to explore anything else in particular about it?

Properties

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15;/h1-3,5-6,12,16H,4,7-10H2;1H/t12-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJBHUSVCBJUBU-XRZFDKQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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